molecular formula C8H4Br2N4 B1609825 5,5'-dibromo-2,2'-bipyrimidine CAS No. 400859-09-8

5,5'-dibromo-2,2'-bipyrimidine

Cat. No.: B1609825
CAS No.: 400859-09-8
M. Wt: 315.95 g/mol
InChI Key: KPRAKBLCEALHKQ-UHFFFAOYSA-N
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Description

2,2’-Bipyrimidine, 5,5’-dibromo- is a bromine-functionalized derivative of bipyrimidine. This compound is known for its excellent coordination properties and is widely used as a building block in the synthesis of complex ligands and functional materials. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

The primary targets of 2,2’-Bipyrimidine, 5,5’-dibromo- are complex ligands that are synthesized through metal-catalyzed coupling reactions . These ligands are used in materials science and in the synthesis of complex molecular topologies .

Mode of Action

The compound interacts with its targets through a process known as Stille coupling . This process involves the selective stepwise functionalization of the compound, which is detailed and documented in various studies .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of functional materials and complex molecular topologies . These include biodiagnostics, photovoltaics, organic light-emitting diodes, catenanes, and trefoil and pentafoil knots .

Pharmacokinetics

The pharmacokinetic properties of 2,2’-Bipyrimidine, 5,5’-dibromo- The synthesis of the compound is known to be efficiently conducted on a multigram scale from inexpensive starting materials .

Result of Action

The result of the compound’s action is the production of complex ligands that have excellent coordination properties . These ligands are used in the synthesis of functional materials and complex molecular topologies .

Action Environment

The action of 2,2’-Bipyrimidine, 5,5’-dibromo- is influenced by the conditions under which the Stille coupling process occurs . The synthesis of the compound takes 4-5 days, involving the preparation of the key intermediate 2,2’-bipyridine dihydrobromide, its reaction with bromine in a steel bomb reaction vessel, and the isolation and purification of the final product .

Preparation Methods

The synthesis of 2,2’-Bipyrimidine, 5,5’-dibromo- typically involves the bromination of 2,2’-bipyrimidine. One common method includes the reaction of 2,2’-bipyrimidine with bromine in a suitable solvent, such as acetic acid, under controlled conditions. The reaction is usually carried out in a steel bomb reaction vessel to ensure safety and efficiency. The process involves the preparation of the key intermediate 2,2’-bipyrimidine dihydrobromide, followed by its reaction with bromine. The final product is then isolated and purified .

Chemical Reactions Analysis

2,2’-Bipyrimidine, 5,5’-dibromo- undergoes various types of chemical reactions, including:

Scientific Research Applications

2,2’-Bipyrimidine, 5,5’-dibromo- has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

2,2’-Bipyrimidine, 5,5’-dibromo- is unique due to its bromine functionalization, which allows for further functionalization and the formation of larger conjugated molecules. Similar compounds include:

These compounds share similar coordination properties but differ in their functional groups and specific applications.

Properties

IUPAC Name

5-bromo-2-(5-bromopyrimidin-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N4/c9-5-1-11-7(12-2-5)8-13-3-6(10)4-14-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRAKBLCEALHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C2=NC=C(C=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447828
Record name 2,2'-Bipyrimidine, 5,5'-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400859-09-8
Record name 2,2'-Bipyrimidine, 5,5'-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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